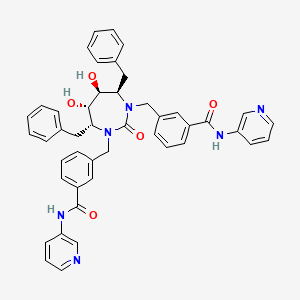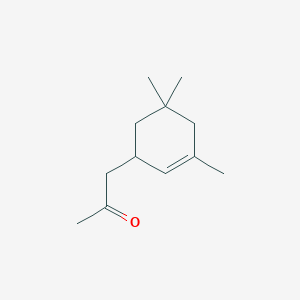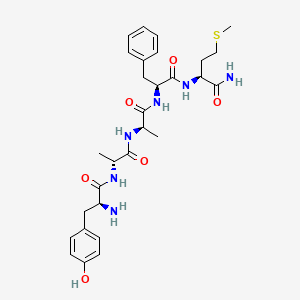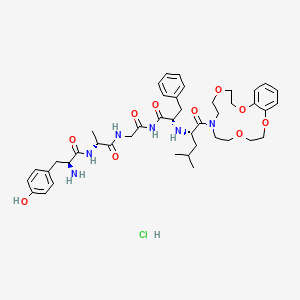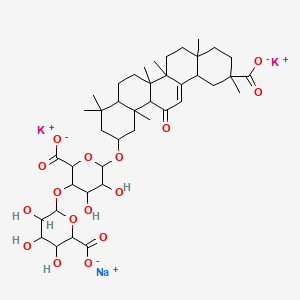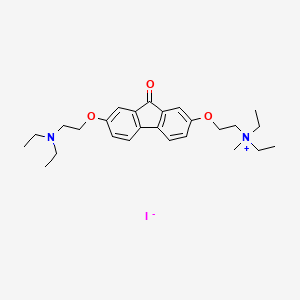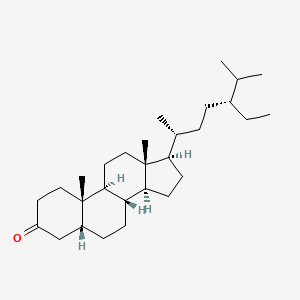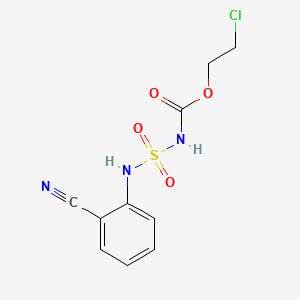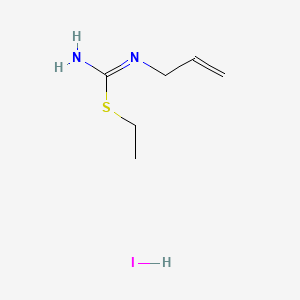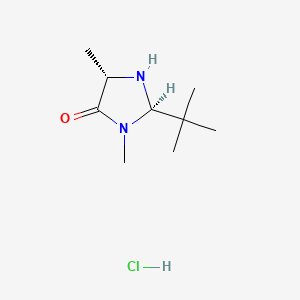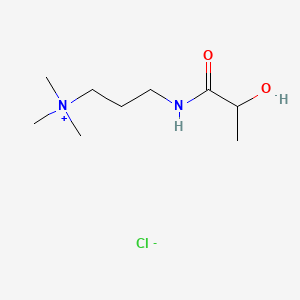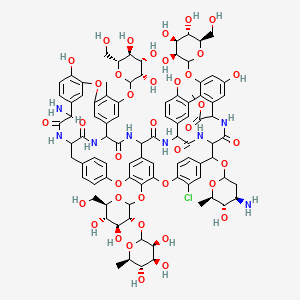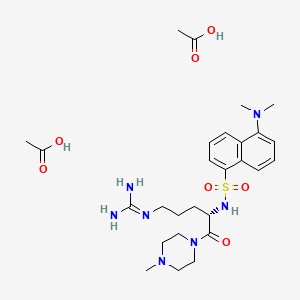
Dansyl-arginine-methylpiperidine amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-arginine-methylpiperidine amide is a synthetic compound with the molecular formula C27H43N7O7S and a molecular weight of 609.73802 g/mol . It is characterized by the presence of a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl), an arginine residue, and a methylpiperidine moiety. This compound is often used in biochemical research due to its fluorescent properties, which make it useful for various analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-arginine-methylpiperidine amide typically involves the following steps:
Dansylation: The dansyl group is introduced to the arginine residue through a reaction with dansyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dansyl-arginine-methylpiperidine amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Dansyl-arginine-methylpiperidine amide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the development of fluorescent sensors and analytical devices
Mecanismo De Acción
The mechanism of action of dansyl-arginine-methylpiperidine amide involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The dansyl group acts as the fluorophore, while the arginine and methylpiperidine moieties facilitate binding to target molecules. This compound can interact with proteins, nucleic acids, and other biomolecules, making it useful for various analytical applications .
Comparación Con Compuestos Similares
Similar Compounds
Dansyl-lysine-methylpiperidine amide: Similar structure but with lysine instead of arginine.
Dansyl-ornithine-methylpiperidine amide: Contains ornithine in place of arginine.
Dansyl-cysteine-methylpiperidine amide: Features cysteine instead of arginine.
Uniqueness
Dansyl-arginine-methylpiperidine amide is unique due to the presence of the arginine residue, which provides specific binding properties and enhances its utility in biochemical assays. The combination of the dansyl group and arginine allows for efficient fluorescence labeling and detection of target molecules .
Propiedades
Número CAS |
55381-97-0 |
|---|---|
Fórmula molecular |
C27H43N7O7S |
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
acetic acid;2-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperazin-1-yl)-5-oxopentyl]guanidine |
InChI |
InChI=1S/C23H35N7O3S.2C2H4O2/c1-28(2)20-10-4-8-18-17(20)7-5-11-21(18)34(32,33)27-19(9-6-12-26-23(24)25)22(31)30-15-13-29(3)14-16-30;2*1-2(3)4/h4-5,7-8,10-11,19,27H,6,9,12-16H2,1-3H3,(H4,24,25,26);2*1H3,(H,3,4)/t19-;;/m0../s1 |
Clave InChI |
DDIZZZUDYHCPHS-TXEPZDRESA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.CN1CCN(CC1)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
SMILES canónico |
CC(=O)O.CC(=O)O.CN1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


